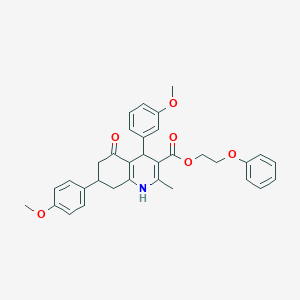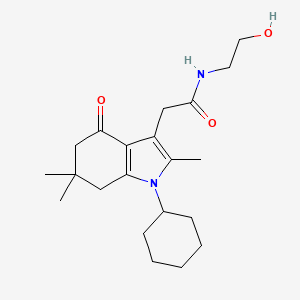![molecular formula C20H15ClN2O5 B5185646 N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, the drug never received approval for human use due to concerns over its potential side effects.
作用機序
N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy production, leading to increased endurance and fat burning. It also reduces inflammation and improves insulin sensitivity by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases the expression of genes involved in fatty acid oxidation and energy production, leading to increased endurance and fat burning. It also reduces inflammation and improves insulin sensitivity by regulating the expression of genes involved in these processes. However, the drug has also been shown to increase the risk of cancer and other serious health problems in animal studies.
実験室実験の利点と制限
N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for use in laboratory experiments. It is a potent and selective PPARδ agonist, making it a useful tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, the drug also has several limitations. Its potential side effects make it unsuitable for use in humans, limiting its clinical applications. It is also expensive and may not be cost-effective for large-scale experiments.
将来の方向性
There are several potential future directions for research on N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide. One area of interest is its potential use in treating metabolic and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of the drug in humans.
Another area of research is the development of new PPARδ agonists with improved safety profiles. Several compounds with similar mechanisms of action to this compound are currently being developed and tested in preclinical studies.
In conclusion, this compound is a synthetic drug that has been extensively studied for its potential applications in various fields of scientific research. While it has shown promise in improving athletic performance and treating metabolic and cardiovascular diseases, its potential side effects make it unsuitable for use in humans. Further research is needed to determine its safety and efficacy in clinical settings and to develop new compounds with improved safety profiles.
合成法
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide involves several steps, including the reaction of 4-chlorophenol with 4-bromophenol to form 4-(4-chlorophenoxy)phenol. This compound is then reacted with 2-nitrophenol in the presence of a base to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role in improving athletic performance. Several studies have shown that this compound can enhance endurance and increase fat burning in mice and rats. However, its use in humans is not recommended due to its potential side effects.
Another area of research is the drug's potential therapeutic applications. This compound has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity. It has also been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and heart failure.
特性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c21-14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)22-20(24)13-27-19-4-2-1-3-18(19)23(25)26/h1-12H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSQHAOCSYUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)
